molecular formula C20H10Cl2O6 B11155872 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11155872
M. Wt: 417.2 g/mol
InChI Key: QNQJEDNPYSIAHQ-UHFFFAOYSA-N
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Description

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of two chromenone units, each substituted with chlorine atoms and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromen-2-one and 7-hydroxy-2H-chromen-2-one.

    Formation of Intermediate: The 6,8-dichloro-2H-chromen-2-one undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 7-hydroxy-2H-chromen-2-one using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Acetylation: Finally, the product is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions (temperature, pressure), and purification methods (crystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted derivatives with new functional groups.

    Hydrolysis: Formation of hydroxy derivatives.

Scientific Research Applications

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-2H-chromen-2-one: A precursor in the synthesis of the target compound.

    7-hydroxy-2H-chromen-2-one: Another precursor used in the synthesis.

    4-hydroxycoumarin: A structurally related compound with anticoagulant properties.

Uniqueness

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-oxo-2H-chromen-7-yl acetate is unique due to its dual chromenone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H10Cl2O6

Molecular Weight

417.2 g/mol

IUPAC Name

[4-(6,8-dichloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C20H10Cl2O6/c1-9(23)26-12-2-3-13-14(8-18(24)27-17(13)7-12)15-5-10-4-11(21)6-16(22)19(10)28-20(15)25/h2-8H,1H3

InChI Key

QNQJEDNPYSIAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Origin of Product

United States

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